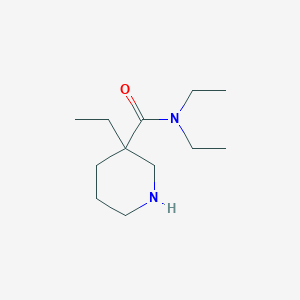

N,N,3-triethylpiperidine-3-carboxamide

Description

N,N,3-Triethylpiperidine-3-carboxamide (CAS: 1339409-67-4) is a piperidine-derived carboxamide featuring three ethyl substituents: two on the nitrogen atoms and one at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂O, with a molecular weight of 212.33 g/mol . The compound is available as a hydrochloride salt (C₁₂H₂₄ClN₂O), enhancing its aqueous solubility for research applications .

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

N,N,3-triethylpiperidine-3-carboxamide |

InChI |

InChI=1S/C12H24N2O/c1-4-12(8-7-9-13-10-12)11(15)14(5-2)6-3/h13H,4-10H2,1-3H3 |

InChI Key |

LOLXKXQWUHCARV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCNC1)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-triethylpiperidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids. This process can be carried out under mild conditions using a suitable catalyst to activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N,3-triethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N,N,3-triethylpiperidine-3-amine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,3-triethylpiperidine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,3-triethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

N,N-Diethylpiperidine-3-carboxamide

- CAS : 167392-60-1

- Molecular Formula : C₁₀H₂₀N₂O

- Molecular Weight : 184.28 g/mol .

- Key Differences : Lacks the third ethyl group at the 3-position of the piperidine ring.

- Implications : Reduced steric hindrance and lipophilicity compared to N,N,3-triethylpiperidine-3-carboxamide. This may improve metabolic stability but decrease membrane permeability .

5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide

Linomide (Quinoline-3-carboxamide)

- CAS: Not explicitly listed (see ).

- Molecular Formula : C₁₄H₁₃N₃O₂

- Molecular Weight : 255.27 g/mol .

- Key Differences: A quinoline core instead of piperidine, with antiangiogenic properties.

- Implications: Demonstrates that carboxamide scaffolds can exhibit host-mediated antitumor effects.

Structural and Physicochemical Analysis

Substituent Effects

- The hydrochloride salt mitigates solubility issues, making it preferable for in vitro assays .

Heterocyclic Modifications :

Pharmacokinetic Considerations

- This compound : Likely undergoes hepatic metabolism via cytochrome P450 enzymes due to its ethyl groups.

- Linomide: Demonstrates dose-dependent antiangiogenic effects but requires high concentrations (>100 µg/mL) for cytostatic activity in vitro .

Comparative Data Table

Biological Activity

N,N,3-triethylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with three ethyl groups and a carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cell lines and enzymatic inhibition.

1. Antiproliferative Activity

Research indicates that derivatives of piperidine-3-carboxamide, including this compound, exhibit significant antiproliferative effects against melanoma cells. For instance, a study reported that compounds with this scaffold induced senescence-like phenotypic changes in A375 human melanoma cells without causing severe cytotoxicity to normal cells. The effective concentration (EC50) for inducing senescence was found to be 1.24 μM, while the half-maximal inhibitory concentration (IC50) was 0.88 μM for cell proliferation .

| Compound | EC50 (μM) | IC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | 1.24 | 0.88 | A375 |

2. Enzymatic Inhibition

In vitro studies have assessed the inhibitory activity of this compound on various enzymes. One notable target is Cathepsin K (Cat K), where compounds similar to this compound showed moderate to strong inhibitory activity compared to established controls . This suggests potential applications in conditions where Cat K plays a role, such as bone resorption and certain cancers.

Case Study: Melanoma Treatment

A focused library of piperidine-3-carboxamide derivatives was screened for their ability to induce cellular senescence in melanoma cells. The study highlighted that the structural modifications significantly influenced biological activity. Notably, this compound showed promising results as it led to increased cell size and morphological changes indicative of senescence .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds like this compound. Modifications to the piperidine ring or the carboxamide group can enhance or diminish biological activity. The introduction of specific substituents was shown to improve interactions with biological targets, thereby increasing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.